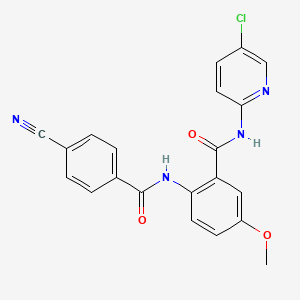

4-(嘧啶-2-氧基)苯基硼酸频哪醇酯

描述

Synthesis Analysis

The synthesis of boronic esters involves various borylation approaches, including the prominent asymmetric hydroboration reaction . Protodeboronation of alkyl boronic esters is not well developed . A C–C-coupling/protodeboronation strategy was introduced by Aggarwal and coworkers .Chemical Reactions Analysis

Boronic acids and their esters undergo various transformations including oxidations, aminations, halogenations, and CC-bond-formations such as alkenylations, alkynylations, and arylations . Hydrolysis of some phenylboronic pinacol esters is considerably accelerated at physiological pH .Physical and Chemical Properties Analysis

Boronic esters are only marginally stable in water . The kinetics of their reactions is dependent on the substituents in the aromatic ring . The pH strongly influences the rate of the reaction .科学研究应用

合成中的 Chan-Evans-Lam 反应

苯基硼酸频哪醇酯(包括 4-(嘧啶-2-氧基)苯基硼酸频哪醇酯等变体)的一个重要应用是促进 Chan-Evans-Lam 反应。这是一种形成 C-N 键的方法,对于合成各种 N1-取代嘧啶衍生物至关重要,正如 Tkachuk 等人 (2020) 所证明的 (Tkachuk 等人,2020)。

聚合物合成和应用

Cui 等人 (2017) 报道了在聚(酯酰胺)合成中使用 4-甲酰基苯硼酸频哪醇酯,这导致了在 H2O2 响应型递送载体中的潜在应用 (Cui 等人,2017)。

稳定性和水解问题

Achilli 等人 (2013) 讨论了苯基硼频哪醇酯在生理 pH 值下容易发生水解,这是在其药理学应用中需要考虑的关键因素 (Achilli 等人,2013)。

固态保护化学

Kaupp 等人 (2003) 强调了苯基硼酸在固态保护各种有机化合物中的应用,表明了促进合成化学过程的潜力 (Kaupp 等人,2003)。

磷光特性

Shoji 等人 (2017) 发现简单的芳基硼酸酯在室温下的固态中表现出磷光,这一特性可以在材料科学和光子学中得到利用 (Shoji 等人,2017)。

有机合成中的铃木偶联

Li 等人 (2005) 展示了 3-吡啶基硼酸频哪醇酯在有机合成中的关键反应铃木偶联中的应用,以制备喹啉等复杂有机化合物 (Li 等人,2005)。

烯丙基芳基化

Watanabe 等人 (2014) 探索了肉桂氧基苯基硼酸频哪醇酯的烯丙基芳基化,表明其在产生具有酚羟基化合物的潜力 (Watanabe 等人,2014)。

作用机制

Target of Action

Boronic esters, including pinacol boronic esters, are generally used in metal-catalyzed c-c bond formation reactions like the suzuki–miyaura reaction .

Mode of Action

The compound’s mode of action is primarily through its interaction with its targets via the Suzuki–Miyaura coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling reaction, which allows for the formation of carbon-carbon bonds by the reaction of a boronic acid or boronate ester with an organic halide in the presence of a base .

Biochemical Pathways

The Suzuki–Miyaura reaction, facilitated by this compound, is a key step in various biochemical pathways, particularly in the synthesis of biologically active compounds and pharmaceuticals . The exact downstream effects would depend on the specific context of the reaction and the other reactants involved.

Pharmacokinetics

It’s important to note that the stability of boronic esters, including pinacol boronic esters, can be influenced by factors such as ph and the presence of water .

Result of Action

The result of the compound’s action is the formation of a new carbon-carbon bond via the Suzuki–Miyaura reaction . This can lead to the synthesis of a wide range of organic compounds, including pharmaceuticals and biologically active molecules .

Action Environment

The efficacy and stability of this compound can be influenced by environmental factors such as pH and the presence of water . For instance, the rate of hydrolysis of phenylboronic pinacol esters is considerably accelerated at physiological pH . Therefore, these factors must be carefully controlled during the use of this compound in chemical reactions .

The influence of environmental factors on its stability necessitates careful handling and storage of this compound .

安全和危害

属性

IUPAC Name |

2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19BN2O3/c1-15(2)16(3,4)22-17(21-15)12-6-8-13(9-7-12)20-14-18-10-5-11-19-14/h5-11H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPEICWIOBDONIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OC3=NC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19BN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-hydroxy-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B3126002.png)

![8-Methoxy-2-[2-(3-nitrophenyl)vinyl]quinoline](/img/structure/B3126016.png)

![benzyl N-[2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate](/img/structure/B3126034.png)

![4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]benzonitrile](/img/structure/B3126038.png)